4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid: A Privileged Scaffold for Targeted Drug Discovery
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid: A Privileged Scaffold for Targeted Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate chemical building blocks that define the success or failure of a lead optimization campaign. 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS: 926232-25-9) represents a highly versatile, privileged intermediate in modern medicinal chemistry. By integrating a lipophilic ethyl group, a stable sulfonamide linkage, a solubility-enhancing morpholine ring, and a reactive benzoic acid core, this compound serves as a foundational scaffold for synthesizing potent receptor antagonists and enzyme inhibitors.
This technical whitepaper details its physicochemical profile, structural rationale, and validated synthetic workflows, providing a comprehensive, self-validating guide for drug development professionals.
Physicochemical Profiling & Structural Rationale
Before deploying a building block in library synthesis, it is critical to evaluate its physicochemical parameters to predict its impact on downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Quantitative Data Summary
Table 1: Physicochemical Properties of 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
| Parameter | Value | Impact on Drug Design |
| CAS Number | 926232-25-9 | Unique identifier for procurement and tracking. |
| Molecular Formula | C13H17NO5S | Defines the atomic composition. |
| Molecular Weight | 299.34 g/mol | Low MW allows for downstream derivatization while remaining well within Lipinski's Rule of 5. |
| H-Bond Donors | 1 (COOH) | Facilitates target binding; consumed during amide coupling. |
| H-Bond Acceptors | 6 (O, N, SO2) | High acceptor count enhances aqueous solubility and kinase/receptor pocket interactions. |
| LogP (Estimated) | ~1.8 - 2.2 | Balanced lipophilicity for optimal membrane permeability and oral bioavailability. |
Mechanistic Breakdown of the Scaffold
Every functional group on this molecule serves a distinct pharmacological and synthetic purpose:
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Morpholine Ring: The incorporation of morpholine is a classical medicinal chemistry strategy to improve aqueous solubility and metabolic stability. Its basic nitrogen can be protonated at physiological pH, while the oxygen atom acts as a hydrogen-bond acceptor [1].
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Sulfonamide Linkage: Sulfonamides are excellent bioisosteres for amides. They are highly stable against enzymatic hydrolysis and adopt a distinct tetrahedral geometry that often perfectly aligns with the hydrogen-bond donor/acceptor networks in target protein pockets [3].
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Benzoic Acid Core: The carboxylic acid provides a robust, highly reactive handle for amide coupling, enabling the rapid generation of diverse chemical libraries [3].
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Ethyl Group: Positioned ortho to the sulfonamide, the ethyl group provides a localized lipophilic bulk that can fill hydrophobic pockets in target receptors, enhancing binding affinity through van der Waals interactions.
Caption: Pharmacophore mapping of 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid.
Synthetic Workflows: Validated Amide Coupling Protocol
To utilize this scaffold effectively, researchers typically convert the benzoic acid moiety into various amides. The electron-withdrawing nature of the meta-sulfonamide group slightly deactivates the carboxylic acid. Therefore, I strongly recommend using HATU over standard EDC/HOBt. Causality: HATU provides superior reaction kinetics and higher yields for slightly deactivated or sterically hindered benzoic acids, acting as a self-validating system that minimizes unreacted starting material.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (1.0 equivalent, e.g., 1.0 mmol, 299 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
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Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 3.0 mmol) followed by HATU (1.2 equivalents, 1.2 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active ester. Causality: This pre-activation step prevents the amine from reacting directly with the coupling reagent, which can form unwanted guanidinium byproducts.
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Coupling: Add the desired primary or secondary amine (1.1 equivalents, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. Self-Validation: Monitor reaction progress via TLC or LC-MS until the starting acid mass (m/z 298 [M-H]-) is fully consumed.
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Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).
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Washing: Wash the combined organic layers sequentially with 1N HCl (20 mL) to remove unreacted amine, distilled water (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc to afford the pure target sulfamoyl benzamide (Typical yields >85%).
Caption: Optimized HATU-mediated amide coupling workflow for sulfamoyl benzamide synthesis.
Applications in Medicinal Chemistry
Derivatives of morpholine-4-sulfonyl benzoic acids have demonstrated profound efficacy across multiple therapeutic areas, proving the robustness of this scaffold.
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P2Y14 Receptor Antagonists for Acute Lung Injury: The P2Y14 receptor (P2Y14R) is a critical target for modulating inflammatory responses. Recent studies have identified. Optimized derivatives exhibit IC50 values in the low nanomolar range (e.g., 5.6 nM) and demonstrate significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced acute lung injury models [2]. The morpholine-sulfonamide motif is crucial for maintaining metabolic stability while ensuring high aqueous solubility, overcoming the poor druggability of previous antagonist generations.
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h-NTPDase Inhibitors: Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in thrombosis, inflammation, and cancer. synthesized from chlorosulfonylbenzoic acids and morpholine have been identified as selective inhibitors of h-NTPDase isoforms. Specifically, morpholine-carbonyl and morpholine-sulfonyl derivatives exhibit sub-micromolar inhibition (IC50 ~ 0.28 - 2.88 μM) against h-NTPDase1, -2, -3, and -8, validating the scaffold's utility in targeting ectonucleotidases [3].
References
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Ma, S., et al. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry, 290, 117588 (2025). Available at:[Link]
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Zaigham, Z. H., et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances, 13, 20909-20915 (2023). Available at:[Link]
